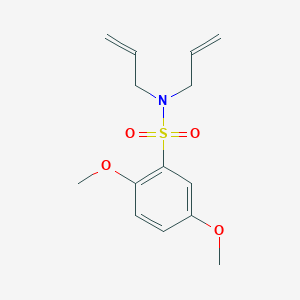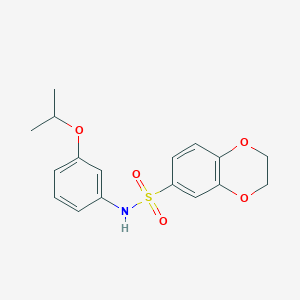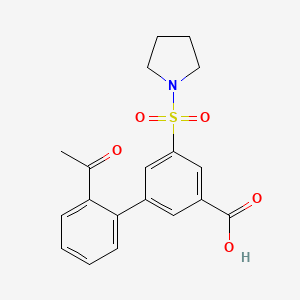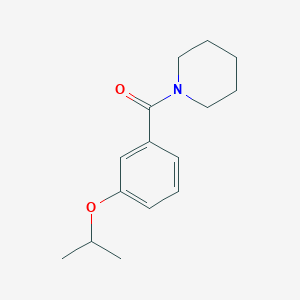![molecular formula C23H30N2O2 B5297120 3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide, also known as Dibenzoylmorpholine (DBM), is a synthetic compound that has gained popularity in the field of scientific research. DBM is a small molecule that is used as a research tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of protein synthesis. DBM has been found to bind to the ribosome, the cellular structure responsible for protein synthesis, and inhibit the elongation of the polypeptide chain. This inhibition leads to the accumulation of incomplete polypeptides, which can lead to cell death.
Biochemical and Physiological Effects:
DBM has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, DBM has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. DBM has also been found to have antioxidant effects, and may be useful in the treatment of oxidative stress-related diseases such as cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a variety of biological activities. However, there are also limitations to its use. DBM has relatively low solubility in water, which can make it difficult to use in aqueous systems. Additionally, DBM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on DBM. One area of interest is the development of DBM derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of DBM, which may lead to the development of new drugs that target protein synthesis. Additionally, DBM may be useful in the development of new treatments for a variety of diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Métodos De Síntesis
DBM can be synthesized using a multistep process that involves the reaction of 2,2-diphenylethylamine with benzoyl chloride to form 2,2-diphenylethyl benzamide. The benzamide is then reacted with morpholine in the presence of a base to form DBM. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DBM has been used as a research tool in various fields of study, including cancer research, neurodegenerative disease research, and infectious disease research. DBM has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBM has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DBM has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
3-[2-(2,2-diphenylethyl)morpholin-4-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24(2)23(26)13-14-25-15-16-27-21(18-25)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWASMOWOCCPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)


![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)
